molecular formula C19H17F2N3O2 B12615442 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-69-1

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione

Cat. No.: B12615442
CAS No.: 920284-69-1
M. Wt: 357.4 g/mol
InChI Key: SJQGWCUNVQCREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic organic compound of significant interest in medicinal chemistry and neuroscience research. This molecule features a critical indole-2,3-dione (isatin) scaffold, a structure widely recognized for its diverse biological activities . The core structure is functionalized with a (2,5-difluorophenyl)methyl group at the 1-position and a piperazine moiety at the 4-position, a design that aligns with pharmacophores developed for targeting central nervous system (CNS) receptors. This compound is primarily intended for investigative applications in preclinical drug discovery. Its structural framework is closely related to potent compounds developed as 5-HT 6 receptor (5-HT 6 R) antagonists . The serotonin 5-HT 6 receptor is a validated and promising target for treating cognitive deficits associated with neuropsychiatric disorders. Research on similar derivatives has demonstrated that such molecules can prevent learning deficits and improve recognition memory in animal models, showing synergistic effects with established treatments like donepezil by increasing acetylcholine levels in the brain . Consequently, this compound serves as a valuable chemical tool for studying the pathophysiology of conditions like Alzheimer's disease and for screening new therapeutic candidates. The presence of the piperazine ring is a common feature in many bioactive molecules and is known to contribute favorably to a compound's pharmacokinetic profile, including potential for blood-brain barrier (BBB) penetration, which is essential for CNS-targeted agents . Researchers can utilize this compound for in vitro binding assays to determine receptor affinity and selectivity, for in vivo pharmacological studies to assess efficacy in disease models, and as a lead structure for the synthesis and optimization of novel analogs in structure-activity relationship (SAR) campaigns. Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

920284-69-1

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione

InChI

InChI=1S/C19H17F2N3O2/c20-13-4-5-14(21)12(10-13)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-8-6-22-7-9-23/h1-5,10,22H,6-9,11H2

InChI Key

SJQGWCUNVQCREL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=C(C=CC(=C4)F)F

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis

The preparation of the compound generally follows these steps:

  • Step 1: Formation of Indole Derivative

    The initial step often involves synthesizing a substituted indole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

  • Step 2: Alkylation of Indole

    The indole derivative is then alkylated using a difluorobenzyl halide or similar reagent to introduce the difluorophenyl group. This reaction can be facilitated by using bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide (DMF).

  • Step 3: Piperazine Introduction

    The next step involves the introduction of the piperazine moiety. This can be done via nucleophilic substitution where piperazine reacts with an activated carbon center on the indole structure.

  • Step 4: Formation of Dione Structure

    Finally, the dione structure is formed by oxidation or through condensation reactions involving diketones or similar compounds.

Reaction Conditions and Yields

The reaction conditions can significantly influence the yield and purity of the final product. Typical conditions include:

  • Temperature: Reactions are often conducted at elevated temperatures (60–120 °C) to facilitate cyclization and substitutions.

  • Solvents: Common solvents include DMF, dimethyl sulfoxide (DMSO), and ethyl acetate, which help dissolve reactants and improve reaction rates.

  • Catalysts: Acidic or basic catalysts may be employed to enhance reaction kinetics.

The yields for various steps in the synthesis can vary widely based on conditions and reagents used. Below is a summary table illustrating typical yields reported in literature for each step:

Step Typical Yield (%)
Formation of Indole 70 - 85
Alkylation with Difluorobenzyl Halide 60 - 75
Piperazine Substitution 50 - 80
Final Dione Formation 65 - 90

Recent studies have focused on optimizing these synthetic routes to improve yields and reduce environmental impact. For instance, modifications in solvent choice and reaction temperatures have been explored to enhance efficiency while minimizing by-products.

Biological Evaluation

The synthesized compound has been evaluated for its biological activities, showing promising results against various cancer cell lines and demonstrating antimicrobial properties. These evaluations are critical for establishing the therapeutic potential of the compound.

Structure Confirmation

The structure of synthesized compounds is typically confirmed using techniques such as:

  • Mass Spectrometry (MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared Spectroscopy (IR)

These analytical techniques provide insights into the molecular structure and confirm successful synthesis.

The preparation methods for 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involve several critical steps that require optimization for improved yields and purity. Ongoing research into these methods aims to refine synthetic strategies while exploring the compound's biological activities further.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Comparison with Piperazine-Indole-2,3-dione Derivatives

Compound Core Structure Substituents (Position) Yield (%) Melting Point (°C)
Target Compound Indole-2,3-dione 1: 2,5-difluorophenylmethyl; 4: piperazin-1-yl N/A N/A
12a Indole-2,3-dione 1: 3-hydroxypropyl; 4: piperazin-1-yl 87 121–122
12d Indole-2,3-dione 1: 5-fluoro; 4: piperazin-1-yl 79 131–132

Urea-Thiazole-Piperazine Derivatives ()

Compounds 11a–11o () feature a urea-thiazole-piperazine scaffold instead of indole-2,3-dione. Notable differences include:

  • Substituent Diversity : Fluorine, chlorine, and trifluoromethyl groups on aryl rings in 11a–11o mirror the target compound’s 2,5-difluorophenyl group. For instance, 11c (3-chloro-4-fluorophenyl) and 11o (4-chloro-3-trifluoromethylphenyl) show that halogenation improves bioactivity, as seen in their high yields (85–88%) and molecular weights (484–602 Da) .

Schiff Base Isatin Derivatives with Anticonvulsant Activity ()

Schiff base derivatives like compound 2 (N-methyl-5-bromo-3-(p-chlorophenylimino)isatin) demonstrate the pharmacological versatility of the indole-2,3-dione core. Key contrasts include:

  • Functional Groups : The target compound’s piperazine and difluorophenylmethyl groups differ from the Schiff base (imine) and p-chlorophenyl substituents in compound 2 .
  • Activity : Compound 2 showed superior anticonvulsant activity (LD50 > 600 mg/kg) compared to phenytoin, whereas the target compound’s piperazine moiety may redirect its activity toward serotonin or dopamine receptors .
  • Synthetic Complexity : Schiff bases are typically synthesized via condensation, while the target compound likely requires alkylation or nucleophilic substitution for piperazine incorporation .

Table 2: Pharmacological Comparison with Isatin Derivatives

Compound Core Modification Key Substituents Bioactivity
Target Compound Piperazine, difluorophenylmethyl 2,5-difluorophenylmethyl Not reported
Compound 2 Schiff base (imine) 5-bromo, p-chlorophenyl Anticonvulsant (MES, ScMet)

Biological Activity

1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. The compound has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C19H17F2N3O2
  • Molecular Weight : 357.4 g/mol
  • IUPAC Name : 1-[(2,5-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione
  • CAS Number : 920284-69-1

The biological activity of 1-[(2,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione primarily involves its interaction with various molecular targets:

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition : This compound has been identified as a potent inhibitor of IDO1, an enzyme implicated in immune regulation and tumor progression. IDO1 inhibition can enhance anti-tumor immunity by preventing the local depletion of tryptophan and the accumulation of immunosuppressive metabolites .

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties through several mechanisms:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.
  • Immune Modulation : By inhibiting IDO1, the compound may restore T-cell function in tumor microenvironments, enhancing immune response against cancer cells .

Other Pharmacological Activities

In addition to its anticancer effects, this compound shows promise in other therapeutic areas:

  • Neurological Disorders : The modulation of pathways associated with neuroinflammation suggests potential applications in treating neurological diseases .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

StudyFindingsReference
Queener et al. (2022)Identified as a lipophilic inhibitor with strong IDO1 inhibitory activity (IC50 = 0.16 μM)
Pharmacokinetic StudiesDemonstrated favorable brain penetrance; compounds advanced for further development
Structure Activity Relationship (SAR) AnalysisHydroxyl group interactions enhance inhibitory potency against IDO1

Q & A

Q. What synthetic routes are commonly employed for preparing 1-[(2,5-difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving: (i) N-Alkylation : Reaction of 4-(piperazin-1-yl)isatin with 2,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluorophenylmethyl group . (ii) Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. (iii) Characterization : Confirm structure using ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Cross-validate melting points with differential scanning calorimetry (DSC) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity. Compare retention times with standards .
  • Spectroscopy : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the piperazine and difluorophenyl groups .
  • Elemental Analysis : Verify C, H, N percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies are recommended to resolve discrepancies in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay Optimization : Standardize buffer conditions (e.g., pH 4.6 sodium acetate/1-octanesulfonate buffer for stability studies) to minimize compound degradation .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) and validate cell viability assays (MTT/XTT) to rule off-target effects .
  • Data Normalization : Use Z-score or percent inhibition relative to vehicle controls to account for inter-assay variability .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer :
  • Docking Studies : Utilize Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors). Prioritize derivatives with improved hydrogen bonding to active-site residues (e.g., Asp155 in 5-HT₂A) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to predict activity trends .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-receptor complexes .

Q. What experimental approaches can address conflicting crystallographic and solution-phase structural data?

  • Methodological Answer :
  • X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) and compare bond lengths/angles with DFT-optimized structures .
  • Solution-State NMR : Use NOESY to detect through-space interactions between the piperazine and difluorophenyl groups, resolving flexibility in solution .
  • Dynamic Light Scattering (DLS) : Monitor aggregation states in PBS (pH 7.4) to rule out oligomerization artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.